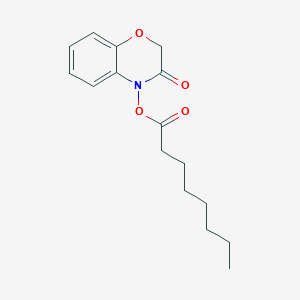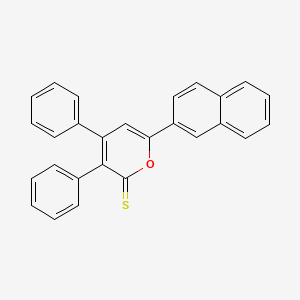
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a phenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of benzyl bromide with 2,2-bis(hydroxymethyl)propanoic acid in the presence of a base such as sodium hydroxide. This reaction typically proceeds under mild conditions and yields the desired product in good overall yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lipases, can also enhance the regioselectivity and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(hydroxymethyl)-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group can also contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-(hydroxymethyl)pyridine: Contains a pyridine ring instead of a phenyl group.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role .
Eigenschaften
CAS-Nummer |
648416-51-7 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
InChI-Schlüssel |
UETMVYJLGQOUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)

![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)





![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
